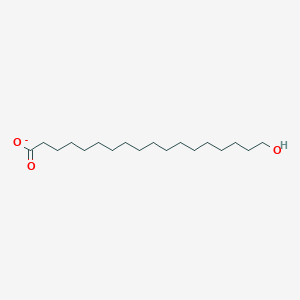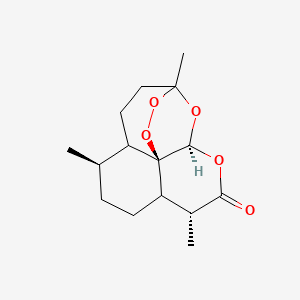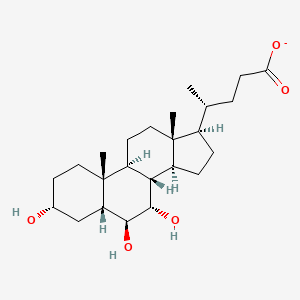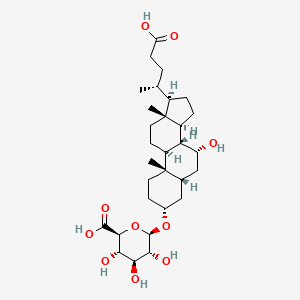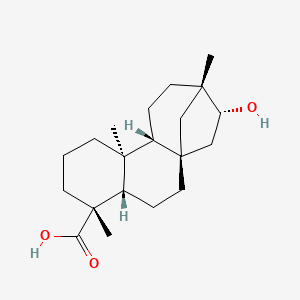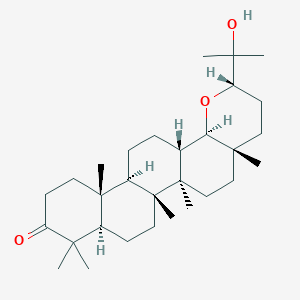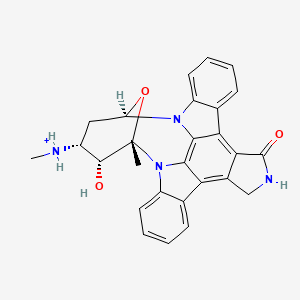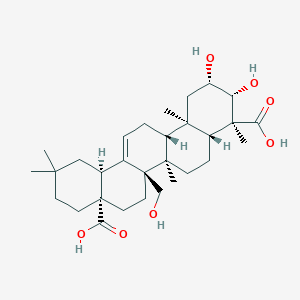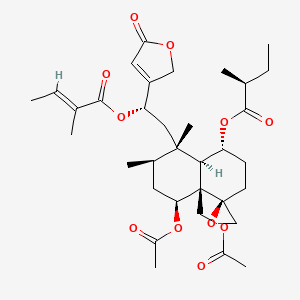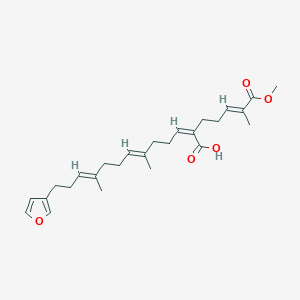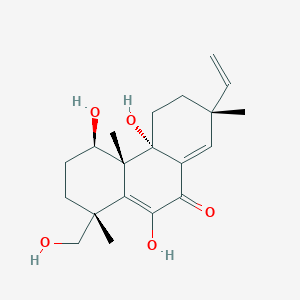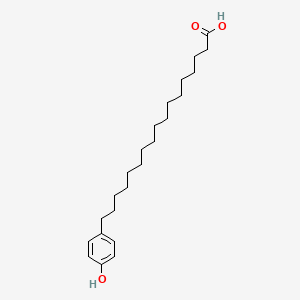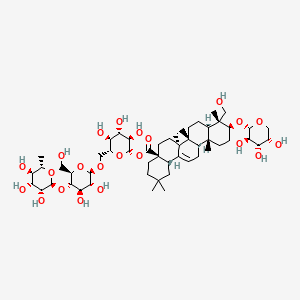
Cauloside D
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Cauloside D, like other natural glycosides, involves complex biochemical pathways in plants. However, in laboratory settings, the synthesis or extraction processes typically involve the isolation from plant sources followed by purification techniques. The enzymatic hydrolysis using specific enzymes, as illustrated in the study by Strigina et al., demonstrates the methodological approach to understanding and manipulating the compound's structure for further analysis.
Molecular Structure Analysis
The molecular structure of Cauloside D comprises a hederagenin backbone attached to a sugar moiety, which includes arabinopyranosyl, rhamnopyranosyl, and glucopyranosyl units. This structure contributes to its physical and chemical properties and interaction with biological membranes. The complexity of its structure, with multiple glycosidic linkages, makes it a candidate for detailed structural analysis using techniques like NMR and mass spectrometry to elucidate its configuration and conformational dynamics.
Chemical Reactions and Properties
Cauloside D's chemical reactions are primarily associated with its glycosidic bonds, which can undergo hydrolysis under acidic or enzymatic conditions, leading to the release of sugar units and the aglycone part. These reactions are crucial for understanding its bioactivity and for structural modifications to enhance its properties or for structure-activity relationship studies. The sulfation of related compounds, like cauloside C, indicates potential chemical modifications that can alter Cauloside D's solubility and interaction with biological molecules (Strigina & Isakov, 2000).
Wissenschaftliche Forschungsanwendungen
Metabolic Processes and Pharmacological Properties
Cauloside D, along with other triterpenoid saponins such as Cauloside C, Leonticin D, and Cauloside H, have been identified as key constituents in Caulopphyllum robustum Maxim (CRM). These compounds are integral to CRM's effectiveness in treating rheumatoid arthritis (RA). A study conducted by (Lü et al., 2019) provided insight into the metabolic processes and products of these saponins after oral administration in rats. The study's findings are crucial for understanding the metabolism of Cauloside D and its role in the anti-RA drug-responsive substance basis of CRM.
Impact on Growth of Plant Roots
An interesting aspect of Cauloside D's properties is its effect on plant growth, specifically on Cucumis sativus L. seedlings. A study by (Anisimov & Chaikina, 2015) revealed that Cauloside D, with its two carbohydrate chains, displayed a mild stimulating effect on the root growth of these seedlings in certain concentrations. This indicates the potential use of Cauloside D in agronomy and plant biology research.
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-LXABABOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1075.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



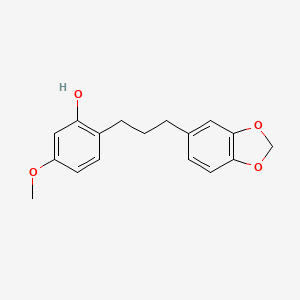
![Dihydropyrrolo[3,2,1-hi]indole](/img/structure/B1259447.png)
